Product packaging for 2-amino-3,7-dimethyl-3H-purin-6(7H)-one(Cat. No.:CAS No. 19143-67-0)

2-amino-3,7-dimethyl-3H-purin-6(7H)-one

Cat. No.: B3348911
CAS No.: 19143-67-0
M. Wt: 179.18 g/mol
InChI Key: KDXAUYFKVGLUHH-UHFFFAOYSA-N
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Description

2-Amino-3,7-dimethyl-3H-purin-6(7H)-one ( 19143-67-0) is a synthetic purine derivative of significant interest in medicinal and organic chemistry research. With the molecular formula C 7 H 9 N 5 O and an average mass of 179.18 g/mol, this compound serves as a versatile precursor pharmacophore for the design and synthesis of novel bioactive molecules . Purine-based scaffolds, like this dimethylated aminopurine, are extensively investigated for their potential in drug discovery. Researchers utilize such cores to develop new therapeutic agents, with studies highlighting their relevance in creating compounds with diverse biological activities, including potential antifungal, antimicrobial, and anticancer properties . The structural motif of substituted purines is a fundamental building block in organic synthesis, enabling the construction of complex nitrogen-containing heterocycles for phenotypic screening and biological evaluation . This product is intended for chemical synthesis and research purposes in laboratory settings. Please Note: This product is offered exclusively For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in accordance with all applicable laboratory safety procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N5O B3348911 2-amino-3,7-dimethyl-3H-purin-6(7H)-one CAS No. 19143-67-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3,7-dimethylpurin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c1-11-3-9-5-4(11)6(13)10-7(8)12(5)2/h3H,1-2H3,(H2,8,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXAUYFKVGLUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)N=C(N2C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437452
Record name 6H-Purin-6-one, 2-amino-3,7-dihydro-3,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19143-67-0
Record name 6H-Purin-6-one, 2-amino-3,7-dihydro-3,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization Strategies

Advanced Synthetic Routes for 2-amino-3,7-dimethyl-3H-purin-6(7H)-one and its Precursors

The synthesis of substituted purines like this compound relies on established and modern organic chemistry techniques. These methods primarily involve the systematic construction of the fused pyrimidine (B1678525) and imidazole (B134444) ring system.

Cyclization Reactions for Purine (B94841) Core Construction

The foundational approach to synthesizing the purine ring system is the Traube purine synthesis, first developed in 1900. wikipedia.org This classical method involves the condensation of an amine-substituted pyrimidine with formic acid or a related one-carbon source. wikipedia.orgyoutube.com The most common strategy for creating substituted purines involves the cyclization of a 4,5-diaminopyrimidine (B145471) precursor. acs.orgnih.govacs.org

In a typical pathway applicable to the synthesis of the target compound's core, a 2-amino-4,5-diamino-6-hydroxypyrimidine could be used as the starting pyrimidine. The cyclization to form the imidazole portion of the purine is then achieved by reacting this precursor with a reagent that provides the C8 carbon.

Table 1: Examples of Cyclization Reactions for Purine Synthesis

Pyrimidine Precursor Cyclizing Agent Resulting Purine Core Reference
4,5-Diaminopyrimidine Formic Acid Unsubstituted Purine youtube.com
4,5-Diaminopyrimidine Acid Chloride, then POCl₃ 8-Substituted Purine youtube.com
4,5-Diaminopyrimidine Carboxylic Acid/Derivative 2,8,9-Trisubstituted 6-Chloropurine (B14466) acs.orgnih.gov

Modern synthetic protocols have expanded on this theme, utilizing various catalysts and conditions to improve yields and introduce diverse functionalities. thieme-connect.de For instance, reactions of heterocyclic enamines with various electrophiles represent an advanced strategy for constructing purine analogues. thieme-connect.de

Nucleophilic Substitution Approaches for Functionalization

Once the purine core is assembled, nucleophilic substitution is a critical tool for introducing or modifying functional groups. rsc.org The C2, C6, and C8 positions of the purine ring are susceptible to nucleophilic attack, particularly when activated by a good leaving group, such as a halogen. For the synthesis of a 6-oxo purine like the title compound, a common strategy involves the use of a 6-chloropurine intermediate. acs.orgnih.gov The chlorine atom at the C6 position can be displaced by a hydroxide (B78521) ion (hydrolysis) to install the required carbonyl group.

Similarly, the 2-amino group can be introduced by nucleophilic substitution of a suitable leaving group at the C2 position. This late-stage functionalization allows for the diversification of purine scaffolds. nih.gov Recent advances include photoredox and nickel-catalyzed cross-coupling reactions, which enable the direct installation of alkyl groups and other functionalities on unprotected nucleosides, showcasing the evolution from traditional SNAr reactions. nih.gov

Diversity-Oriented Synthesis and Combinatorial Library Generation for Purine Analogues

The structural complexity of the purine scaffold, which offers multiple points for modification, makes it an ideal candidate for diversity-oriented synthesis (DOS) and the creation of combinatorial libraries. acs.orgnih.gov These strategies aim to rapidly generate a large number of structurally diverse analogues for biological screening. acs.org

A common approach involves preparing a central purine core, which is then elaborated through parallel synthesis. nih.gov For example, a library of tetra-substituted purine analogues can be prepared by first constructing a 2,8,9-trisubstituted 6-chloropurine core. acs.orgnih.gov This core can then be reacted with a diverse set of nucleophiles to introduce variety at the C6 position, demonstrating the power of combining cyclization and substitution strategies. acs.orgacs.org One such methodology led to the creation of a 135-membered library of tetra-substituted purines in good yields and high purity. nih.gov

Table 2: Diversity Points in Purine Combinatorial Libraries

Position Diversity Introduction Method Example Building Blocks Reference
C2 From pyrimidine precursor Varied amidines acs.org
C6 Nucleophilic substitution Primary and secondary amines acs.org
C8 Cyclization reagent Carboxylic acids/derivatives acs.orgnih.gov

Rational Design of Structural Analogues and Derivatives

The rational design of analogues of this compound involves strategic modifications to probe structure-activity relationships and optimize desired properties.

Strategic Methylation and Amino Group Modification

The specific methylation pattern of the title compound at the N3 and N7 positions is a key structural feature. The alkylation of purine rings is a widely used derivatization technique. rsc.org The reaction of a purine with an alkylating agent like methyl iodide can lead to methylation at various nitrogen atoms (N1, N3, N7, N9). rsc.org The regioselectivity of this reaction is often influenced by the existing substituents on the purine ring and the reaction conditions. For example, in certain 8-pyridylpurines, initial quaternisation occurs at the pyridyl nitrogen, which then directs further alkylation to specific nitrogens on the purine core. rsc.org In DNA, methylation of purine bases is a critical biological process, and understanding the chemical principles behind it informs synthetic strategies. nih.govnih.gov

Modification of the 2-amino group is another important strategy. The presence and properties of this group can significantly influence the biological activity and molecular interactions of the purine. nih.govmdpi.com Modifications can include acylation, alkylation, or replacement with other functional groups to explore its role in biological systems. Studies using dNTP analogues have shown that the 2-amino group can enhance polymerization opposite certain bases, likely through hydrogen bonding. nih.gov

Scaffold Modification and Heterocyclic Fusion in Purine Research

Beyond simple functional group modification, advanced derivatization strategies involve altering the fundamental purine scaffold itself. nih.gov This can be achieved through "scaffold-hopping," where the purine core is replaced by a different, often fused, heterocyclic system that mimics its essential structural features. rsc.org

Another powerful approach is heterocyclic fusion, where additional rings are annulated onto the purine framework to create novel polycyclic structures. researchgate.netnih.gov For instance, a rapid one-pot procedure has been developed for synthesizing fused purine derivatives from a trisubstituted pyrimidine and various amines, proceeding through a tandem substitution and copper(I)-catalyzed annulation. researchgate.net These strategies significantly expand the chemical space around the purine core, leading to the discovery of compounds with unique properties. rsc.orgnih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Theoretical Frameworks

Theoretical Principles Governing Purine (B94841) Structure-Biological Interaction Correlation

The biological roles of purine derivatives are intrinsically linked to their chemical structure. nih.gov The fundamental purine molecule is a heterocyclic aromatic compound composed of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. nih.govwikipedia.orgutah.edu This core structure provides a scaffold with a specific arrangement of nitrogen atoms that can act as hydrogen bond donors and acceptors, a key feature governing molecular recognition by biological targets like enzymes and receptors. nih.govnih.gov

The purine ring system can exist in several tautomeric forms, where a hydrogen atom is located on one of the different nitrogen atoms (e.g., N1, N3, N7, or N9). wikipedia.org The relative stability of these tautomers, which is influenced by substituents and the molecular environment, is critical as it dictates the molecule's hydrogen-bonding pattern and, consequently, its binding specificity. nih.govwikipedia.org For 2-amino-3,7-dimethyl-3H-purin-6(7H)-one, the methylation at the N3 and N7 positions fixes the tautomeric state, preventing the prototropic shifts seen in unsubstituted or less substituted purines like guanine (B1146940). This structural rigidity defines a specific hydrogen bonding profile, with the amino group at C2 and the carbonyl group at C6 being primary sites for interaction.

Methodologies for Investigating SAR in Purine Derivatives

A variety of methodologies, both computational and experimental, are employed to investigate the structure-activity relationships of purine derivatives. These approaches are essential for understanding how structural modifications influence biological outcomes and for designing new compounds with desired activities. nih.govresearchgate.net

Computational methods are central to modern SAR studies. Molecular docking predicts how a ligand, such as a purine derivative, binds to the active site of a protein, providing insights into potential interactions. nih.govresearchgate.netMolecular dynamics (MD) simulations extend this by modeling the dynamic behavior of the ligand-receptor complex over time, offering a more detailed picture of the binding stability and conformational changes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov Three-dimensional QSAR (3D-QSAR), for instance, analyzes the relationship between activity and the steric and electronic fields of the molecules, helping to identify which properties are most important for efficacy. nih.gov Furthermore, high-level quantum mechanical calculations, such as ab initio methods, are used to study the electronic properties and tautomeric stability of purine derivatives in detail. rsc.orgnih.gov

Experimental approaches involve the synthesis of a library of related compounds to systematically probe the effect of different substituents. nih.gov The synthesized derivatives are then characterized using analytical techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and High-Resolution Mass Spectrometry (HRMS) before their biological activity is assessed through in vitro assays. researchgate.net

Table 1: Methodologies for Investigating SAR in Purine Derivatives
MethodologyApplication and PurposeReference
Molecular DockingPredicts the preferred binding orientation and affinity of a ligand to a biological target. nih.govresearchgate.net
Molecular Dynamics (MD) SimulationsStudies the physical movements of atoms and molecules in the ligand-receptor complex over time to assess stability. researchgate.net
3D-Quantitative Structure-Activity Relationship (3D-QSAR)Correlates the 3D structural properties (steric/electronic fields) of molecules with their biological activity to guide drug design. nih.gov
Quantum Mechanics (QM) CalculationsInvestigates electronic structure, charge distribution, and tautomeric stability to understand chemical reactivity and interaction potential. rsc.orgnih.gov
Chemical Synthesis and Biological AssaysCreates and tests a series of analogues to experimentally validate SAR hypotheses and measure biological effects. nih.gov

Influence of Substituent Effects on Molecular Recognition and Interaction Profiles

The identity and position of substituents on the purine ring are critical determinants of a molecule's interaction profile. These effects can be broadly categorized as electronic and steric.

Computational studies on purine derivatives have shown that substituents significantly impact the stability and electronic structure of the molecule. acs.orgrsc.org The effect can be quantified using parameters such as the Substituent Effect Stabilization Energy (SESE). rsc.org For instance, research indicates that substituents at the C8 position often exert a stronger influence on the electronic structure than those at the C2 position. acs.org However, substitution at the C2 position has been shown to considerably decrease the energy of the first π --> π* electronic transition state. nih.gov

In the case of this compound, the key substituents are the amino group at C2 and the methyl groups at N3 and N7.

N3 and N7-methyl groups: These groups have several consequences. They fix the tautomeric form of the molecule, which defines its hydrogen-bonding geometry for molecular recognition. They also add steric bulk, which can either be beneficial for fitting into a specific binding pocket or detrimental if it causes steric clashes. While methyl groups are weakly electron-donating, their primary influence in these positions is often steric and conformational.

Studies on other purine derivatives have revealed that steric properties can be more influential than electronic properties for certain biological activities, such as cytotoxicity. nih.gov For some anticancer applications, it was found that bulky substituents at the C2 position of the purine ring are not favorable for activity. nih.gov This highlights the context-dependent nature of SAR, where the ideal substitution pattern is determined by the specific biological target.

Table 2: Research Findings on Substituent Effects in Purine Derivatives
Substituent PositionObserved InfluenceReference
C2Substitution with amino or carbonyl groups significantly decreases the energy of the first π --> π* state. Bulky groups can be unfavorable for some activities. nih.govnih.gov
C6Substitution at this position can be beneficial for cytotoxic activity, depending on the nature of the substituent. nih.gov
C8Substituents at this position can have a stronger influence on the overall electronic structure than those at the C2 position. acs.org
GeneralThe presence of an amino group (e.g., at C2 or C6) enhances the substituent effect compared to the parent purine ring. acs.org

Computational Chemistry and in Silico Modeling Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful for examining the intrinsic electronic properties of molecules. These investigations reveal details about electron distribution, orbital energies, and molecular reactivity, which are fundamental to a compound's chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to purine (B94841) systems to calculate optimized geometries and to derive global and local reactivity descriptors. researchgate.netnih.gov For instance, in a theoretical study on an isomeric compound, 6-amino-1,3-dimethyl-1H-purin-2(3H)-one, DFT calculations at the B3LYP/6-311++G(d,p) level were used to determine its electronic properties. researchgate.net Such analyses for 2-amino-3,7-dimethyl-3H-purin-6(7H)-one would provide similar insights.

Key parameters derived from DFT calculations help in understanding molecular reactivity:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. nih.gov

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. researchgate.netnih.gov A small gap suggests the molecule is more reactive.

Global Reactivity Descriptors: Parameters such as ionization potential (I), electron affinity (A), chemical hardness (η), chemical potential (µ), and the electrophilicity index (ω) quantify the reactivity of the molecule. researchgate.netsciforum.net The electrophilicity index, for example, measures the energy stabilization when the system acquires additional electronic charge from the environment. semanticscholar.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. nih.gov Red areas (negative potential) indicate electron-rich regions suitable for electrophilic attack, while blue areas (positive potential) are electron-poor and susceptible to nucleophilic attack. nih.gov

A typical set of quantum chemical descriptors that could be calculated for this compound using DFT is presented in the table below, based on values obtained for a closely related isomer. researchgate.net

Table 1: Representative DFT-Calculated Quantum Chemical Descriptors for a Dimethylated Aminopurine System

DescriptorSymbolSignificanceRepresentative Value (eV)
Energy of HOMOEHOMOElectron-donating ability-6.01
Energy of LUMOELUMOElectron-accepting ability-1.54
HOMO-LUMO Energy GapΔEChemical reactivity, stability4.47
Ionization PotentialIEnergy to remove an electron6.01
Electron AffinityAEnergy released when gaining an electron1.54
Chemical HardnessηResistance to change in electron configuration2.23
Chemical PotentialµElectron escaping tendency-3.77
Electrophilicity IndexωPropensity to accept electrons3.19

Note: Values are illustrative and based on the study of 6-amino-1,3-dimethyl-1H-purin-2(3H)-one. researchgate.net

While quantum mechanics provides a static picture of a molecule's electronic structure, conformational analysis and molecular dynamics (MD) simulations explore its dynamic behavior. arxiv.org Purine derivatives can exist in multiple conformations due to the flexibility of substituents, and their biological function is often tied to their three-dimensional shape and dynamic motions. arxiv.org

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. A typical MD simulation protocol involves:

Energy Minimization: The initial structure is relaxed to remove atomic clashes and find a low-energy starting conformation. nih.gov

Heating and Equilibration: The system's temperature and pressure are gradually raised to the desired values (e.g., 300 K and 1 atm) and then held constant to allow the system to reach equilibrium. nih.govplos.org

Production Run: Once equilibrated, the simulation is run for an extended period (nanoseconds to microseconds) to collect data on the molecule's trajectory. nih.gov

For this compound, MD simulations could be used to:

Explore Conformational Space: Identify the most stable conformations of the molecule in different environments (e.g., in a vacuum, in water, or bound to a protein).

Analyze Interactions with Solvent: Study how water molecules are organized around the purine ring and its substituents, which influences solubility and binding.

Simulate Binding Dynamics: Investigate the process of the molecule binding to a biological target, such as an enzyme or a nucleic acid. nih.gov All-atom MD simulations have been used extensively to study the binding of purine bases to targets like the guanine (B1146940) sensing riboswitch, revealing the roles of specific residues and the conformational changes that occur upon binding. nih.gov These simulations can delineate the pathways of ligand binding and release, highlighting the importance of long-range interactions in stabilizing the complex. nih.gov

Molecular Docking and Protein-Ligand Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to another (a receptor, typically a protein or nucleic acid) to form a stable complex. nih.gov It is a cornerstone of structure-based drug design.

For this compound, molecular docking could predict its binding mode within the active site of various potential biological targets. Given its structure as a purine analog, relevant targets could include enzymes involved in purine metabolism (like xanthine (B1682287) oxidase), adenosine (B11128) receptors, or nucleic acid structures like riboswitches. nih.govnih.govnih.gov

The elucidation of a binding mode involves identifying:

Key Interacting Residues: The specific amino acids or nucleotides in the receptor's binding pocket that interact with the ligand. mdpi.com

Interaction Types: The nature of the non-covalent forces that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, ionic bonds, and pi-pi stacking.

Binding Affinity: A scoring function estimates the binding energy (e.g., in kcal/mol), which helps to rank different ligands or binding poses. nih.gov

For example, in studies of ligands binding to the guanine riboswitch, simulations have shown that specific residues like U51 can act as a general docking platform for purines, while others like C74 are crucial for selectivity through specific hydrogen bonds. nih.gov Similarly, docking studies of inhibitors into enzyme active sites identify critical interactions that are necessary for binding and subsequent inhibition. plos.org A hypothetical docking of this compound would likely show the amino group and carbonyl oxygen acting as hydrogen bond donors and acceptors, respectively, while the purine core engages in stacking interactions with aromatic residues.

Table 2: Hypothetical Binding Interactions for this compound with a Target Macromolecule

Functional Group of LigandPotential Interaction TypePotential Interacting Residue (Example)
C2-Amino GroupHydrogen Bond DonorAspartate, Glutamate, Carbonyl backbone
C6-Carbonyl OxygenHydrogen Bond AcceptorArginine, Lysine, Serine, Amide backbone
Purine Ring Systemπ-π StackingPhenylalanine, Tyrosine, Tryptophan, Histidine
N7-Methyl GroupHydrophobic/Van der WaalsLeucine, Isoleucine, Valine, Alanine
N3-Methyl GroupHydrophobic/Van der WaalsAlanine, Proline, Methionine

Virtual screening (VS) is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. wikipedia.org It is a cost-effective alternative to experimental high-throughput screening (HTS). nih.gov There are two main categories of VS:

Structure-Based Virtual Screening (SBVS): This approach requires the 3D structure of the target macromolecule. wikipedia.org Large compound databases are docked into the target's binding site, and molecules are ranked based on their predicted binding affinity. wikipedia.orgnih.gov This is the most common method when a high-quality crystal structure or homology model of the target is available.

Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, LBVS methods can be used. youtube.com These methods rely on the information from a set of known active ligands. The principle is that molecules with similar structures or properties are likely to have similar biological activities. youtube.com Common LBVS techniques include:

Similarity Searching: A known active molecule, such as this compound, is used as a template to search for other molecules with similar 2D or 3D features. youtube.com

Pharmacophore Modeling: A 3D pharmacophore model is generated, which represents the essential steric and electronic features required for biological activity (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings). nih.govcam.ac.uk This model is then used as a 3D query to filter large databases for molecules that match the pharmacophore. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are ligand-based methods aimed at understanding the relationship between a molecule's chemical structure and its biological activity, enabling the design of more potent compounds. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) analysis attempts to build a mathematical model that correlates the variation in biological activity of a series of compounds with changes in their physicochemical properties, which are represented by molecular descriptors. nih.gov A typical QSAR study involves:

Compiling a dataset of structurally related compounds with measured biological activity.

Calculating a wide range of molecular descriptors (e.g., electronic, steric, topological, and quantum chemical). researchgate.net

Using statistical methods, like Multiple Linear Regression (MLR), to develop an equation that relates the descriptors to activity. nih.gov

Validating the model to ensure it has predictive power.

For purine derivatives, 3D-QSAR studies have been performed to understand the structural requirements for anticancer activity. nih.gov Such a study on a series related to this compound could reveal, for example, that steric properties at certain positions are more critical than electronic properties, or that bulky substituents at a specific position are detrimental to activity. nih.gov

Pharmacophore modeling focuses on identifying the 3D arrangement of functional groups necessary for a molecule to interact with a specific target. cam.ac.uk A pharmacophore model is generated by superimposing a set of active molecules and extracting their common chemical features. cam.ac.uk For this compound, a pharmacophore model would likely include:

A hydrogen bond donor (the C2-amino group).

A hydrogen bond acceptor (the C6-carbonyl oxygen).

A hydrophobic feature (representing the methyl groups).

An aromatic ring feature (the purine core).

This model can then be used for virtual screening to identify new, structurally diverse molecules that fit the pharmacophore and are therefore likely to be active. nih.gov It also serves as a guide for lead optimization, suggesting which parts of the molecule are essential for activity and can be modified.

Table 3: Common Descriptors and Models in QSAR/Pharmacophore Studies

MethodComponents / DescriptorsPurpose
QSAR Topological: Connectivity indicesElectronic: Dipole moment, Partial chargesSteric: Molar refractivity, van der Waals volumeQuantum Chemical: HOMO/LUMO energiesDevelop a statistical model to predict the biological activity of new compounds. nih.govnih.gov
Pharmacophore Modeling Features: Hydrogen Bond Donor (HBD), Hydrogen Bond Acceptor (HBA), Hydrophobic (HY), Ring Aromatic (RA)Create a 3D template of essential features for activity to guide virtual screening and drug design. nih.govcam.ac.uk

Development of Predictive Models for Biochemical Interactions

Predictive modeling in computational chemistry aims to forecast the biological activity and interactions of a molecule, thereby guiding drug discovery and development. Techniques like Quantitative Structure-Activity Relationship (QSAR) are central to this effort.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. The development of a QSAR model typically involves:

Data Collection: A set of molecules with known biological activities (e.g., inhibitory concentrations against a target enzyme) is compiled.

Descriptor Calculation: For each molecule, a variety of numerical descriptors are calculated. These can include physicochemical properties (like logP), electronic properties (such as atomic charges), and topological indices (describing molecular shape and branching).

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a model that links the descriptors to the observed activity.

Validation: The model's predictive power is rigorously tested using both internal and external sets of compounds to ensure its reliability.

For instance, QSAR analyses have been successfully applied to various heterocyclic compounds, such as benzimidazole (B57391) derivatives, to predict their antibacterial activity against strains like Pseudomonas aeruginosa. nih.gov In such studies, a linear regression model might show a strong correlation (e.g., r² approaching 1.0), indicating that the chosen descriptors can accurately predict the antibacterial potency of similar molecules. nih.gov While a specific QSAR model for this compound has not been reported, this methodology could be applied if sufficient experimental data on its biological activity were available.

Density Functional Theory (DFT) in Predictive Modeling

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It can provide insights into a molecule's reactivity and stability, which are crucial for predicting biochemical interactions. A theoretical study on the isomer 6-amino-1,3-dimethyl-1H-purin-2(3H)-one illustrates the application of DFT. researchgate.net In this research, the geometries of the reactant, product, and transition state were optimized using the B3LYP level of theory. researchgate.net

Key parameters calculated through DFT include:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the chemical reactivity and stability of a molecule. researchgate.net A smaller gap suggests higher reactivity.

Global Descriptors: Properties like ionization potential, electron affinity, chemical potential (μ), and molecular hardness (η) are calculated to quantify the molecule's reactivity and stability. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov These maps are invaluable for predicting how a molecule will interact with biological targets like proteins or nucleic acids.

The table below shows sample data from the DFT analysis of the isomer, 6-amino-1,3-dimethyl-1H-purin-2(3H)-one, which demonstrates the type of predictive information that could be generated for this compound.

ParameterValue (for 6-amino-1,3-dimethyl-1H-purin-2(3H)-one)Significance
HOMO Energy-5.70 eVEnergy of the outermost electron orbital; relates to electron-donating ability.
LUMO Energy-1.13 eVEnergy of the lowest empty orbital; relates to electron-accepting ability.
HOMO-LUMO Gap4.57 eVIndicates chemical reactivity and stability.
Chemical Hardness (η)2.28 eVMeasures resistance to change in electron distribution.
Chemical Potential (μ)-3.41 eVRelates to the escaping tendency of electrons from an equilibrium system.

Data sourced from a study on a structural isomer. researchgate.net

Pharmacophore Mapping and Ligand-Based Design

When the three-dimensional structure of a biological target is unknown, ligand-based drug design methods are employed. Pharmacophore mapping is a cornerstone of this approach.

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. These features typically include:

Hydrogen Bond Donors (HBD)

Hydrogen Bond Acceptors (HBA)

Hydrophobic Regions (HYD)

Aromatic Rings (AR)

Positive and Negative Ionizable Centers (PI/NI)

The process involves aligning a set of active molecules and identifying the common chemical features responsible for their biological activity. This common-feature model, or pharmacophore, can then be used as a 3D query to screen large virtual databases for new compounds that match the pharmacophore and are therefore likely to be active. This strategy is widely used to identify new leads for various therapeutic targets.

While no specific pharmacophore models have been published for ligands interacting with a target of this compound, the methodology is broadly applicable. For example, pharmacophore mapping has been used to identify novel inhibitors for targets like Glycogen Synthase Kinase-3 (GSK-3), a key enzyme in several diseases.

Biochemical and Molecular Mechanistic Investigations in Vitro and in Silico

Enzyme Modulation and Inhibition Studies

Xanthine (B1682287) Oxidase (XO) Inhibition Mechanisms

There is no specific evidence in the reviewed literature detailing the inhibitory mechanisms of 2-amino-3,7-dimethyl-3H-purin-6(7H)-one against xanthine oxidase (XO). Xanthine oxidase is a critical enzyme in purine (B94841) catabolism, responsible for converting hypoxanthine (B114508) to xanthine and then to uric acid. nih.govrsc.org Inhibitors of this enzyme, such as the purine analogue allopurinol, are clinically significant. nih.govnih.gov While many purine derivatives have been investigated as XO inhibitors, specific kinetic data, such as IC₅₀ or Kᵢ values, for this compound are not available in the public research domain. researchgate.netmdpi.com

Acetylcholinesterase (AChE) Binding and Inhibition Dynamics

No studies were identified that specifically investigate the binding and inhibition dynamics of this compound with acetylcholinesterase (AChE). AChE inhibitors are crucial for managing symptoms of Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. nih.govmdpi.comnih.gov Although various heterocyclic compounds, including some purine analogues, have been explored for AChE inhibition, research on the specific interaction of this compound with AChE has not been published. mdpi.comresearchgate.net

Kinase Inhibition (e.g., PI3K, B-Raf, CDK2) in Recombinant or Cell-Free Systems

The purine structure is a known scaffold for the development of kinase inhibitors, which are vital in cancer therapy. nih.gov However, there is no specific data available from recombinant or cell-free system assays on the inhibitory activity of this compound against key kinases such as Phosphoinositide 3-kinase (PI3K), B-Raf, or Cyclin-dependent kinase 2 (CDK2). Research has demonstrated that alterations in the PI3K-Akt pathway are common in cancer, making PI3K inhibitors a key area of research, but specific findings for this compound are absent. nih.gov

Modulation of Purine Scavenging and Biosynthesis Pathways

This compound, as a purine derivative, is expected to be involved in the complex network of purine metabolism, which includes both de novo synthesis and salvage pathways. nih.govyoutube.comyoutube.comyoutube.com The compound has been identified in the marine sponge Zyzzya fuliginosa. nih.gov However, specific studies detailing how it modulates the enzymes and intermediates of these pathways, such as hypoxanthine-guanine phosphoribosyltransferase (HPRT), are not found in the available literature.

Receptor Binding and Ligand-Receptor Interaction Analysis

Serotonin (B10506) Receptor (5-HTR) Affinity and Functional Assays (e.g., 5-HT1A, 5-HT2A, 5-HT6, 5-HT7)

There is a lack of specific data on the binding affinity and functional activity of this compound at serotonin receptor subtypes 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7. Serotonin receptors are important targets for therapeutic agents in neuropsychiatric disorders. nih.govnih.gov While related purine structures have been investigated for their affinity to these receptors, no binding constants (Kᵢ) or functional assay results (EC₅₀ or IC₅₀) are available for this compound itself.

Dopamine (B1211576) Receptor (DR) Binding Characterization (e.g., D2)

Currently, there is a lack of specific data in the public domain regarding the binding characterization of this compound to dopamine receptors, including the D2 subtype. While extensive research exists on the binding affinities of various ligands to dopamine receptors, studies specifically investigating this particular compound have not been identified in the available scientific literature. nih.govnih.gov General studies on dopamine receptor antagonists often focus on different chemical scaffolds. nih.gov

Alpha-Adrenoceptor Interaction Studies

There is no available scientific literature detailing the interaction of this compound with alpha-adrenoceptors. Research on alpha-adrenoceptor antagonists has explored a variety of chemical structures, but this specific purine derivative has not been a subject of these published studies.

Nucleic Acid Interactions and DNA Adduct Formation Studies

Direct Binding to DNA (e.g., Minor Groove Interactions, Intercalation Potential)

Specific studies on the direct binding of this compound to DNA, including investigations into minor groove interactions or intercalation potential, are not present in the current scientific literature. However, the 2-amino group on the purine ring is recognized as a critical element for the binding of small molecules to DNA, suggesting a potential, though uninvestigated, role in such interactions. nih.gov

Mechanistic Aspects of DNA Adduct Formation by Related Compounds

While direct evidence for DNA adduct formation by this compound is unavailable, studies on related methylated purine compounds and other alkylating agents indicate that such molecules can form DNA adducts. These adducts can interfere with DNA replication and transcription. The formation and repair of these adducts are significant factors in cellular responses to such compounds.

Protein-Ligand Interaction Dynamics and Allosteric Modulation

There are no specific studies on the protein-ligand interaction dynamics or the potential for allosteric modulation by this compound. The concept of allosteric modulation, where a molecule binds to a site other than the primary (orthosteric) site to modify the receptor's activity, is a significant area of drug discovery. nih.gov Allosteric modulators can offer greater specificity and a more nuanced control of receptor function compared to traditional agonists and antagonists. nih.gov While derivatives of 2-aminothiophenes have been identified as allosteric modulators for some receptors, no such role has been documented for this compound.

Cellular Biochemical Pathway Perturbations in Vitro Models

Impact on Intracellular Signaling Cascades

There is no available scientific literature detailing the effects of 2-amino-3,7-dimethyl-3H-purin-6(7H)-one on intracellular signaling cascades. Studies on other purine (B94841) derivatives have shown that they can act as inhibitors of crucial signaling proteins like cyclin-dependent kinases (CDKs), but it is unknown if this specific compound shares such properties.

Modulation of Cellular Metabolic Pathways (e.g., Glucose and Amino Acid Metabolism in Cancer Cell Lines)

The influence of this compound on cellular metabolic pathways, such as glucose and amino acid metabolism, has not been investigated. The metabolic reprogramming of cancer cells is a key area of research, and while other purine analogs are studied for their metabolic interference, no such data exists for this compound.

Cell Cycle Regulatory Mechanisms and Apoptosis Induction in Cell Lines

There are no published findings on the role of this compound in the regulation of the cell cycle or the induction of apoptosis. Research on similar molecules has explored their potential to cause cell cycle arrest and trigger programmed cell death in cancer cell lines, but these specific effects have not been documented for this compound.

Investigations into Cellular Uptake and Subcellular Localization Mechanisms

The mechanisms by which cells might absorb this compound and its subsequent localization within subcellular compartments are currently unknown. Understanding cellular uptake is a fundamental first step in determining the biological activity of any compound, and this information is not available in the current body of scientific literature.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification in Complex Biological Matrices (e.g., HPLC, LC-MS)

The separation and quantification of 2-amino-3,7-dimethyl-3H-purin-6(7H)-one and related methylated purines from complex biological matrices such as serum, plasma, and urine are effectively achieved using chromatographic methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the principal techniques employed for this purpose due to their high specificity, sensitivity, and speed. escientificpublishers.com

HPLC methods, often coupled with ultraviolet (UV) detection, can separate these polar compounds from the myriad of other components present in biological fluids. nih.gov For instance, HPLC systems have been developed to measure serum concentrations of RNA catabolites, including related methylated guanines, after deproteinizing samples through ultrafiltration. nih.gov The separation is typically achieved on a reverse-phase column where the mobile phase composition is optimized to resolve the analytes of interest.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the gold standard for quantitative bioanalysis. researchgate.netresearchgate.net This technique allows for the unequivocal identification and quantification of analytes, even at very low concentrations. researchgate.net The process involves separating the compound from the matrix using LC, followed by ionization and detection by the mass spectrometer. The use of an internal standard is common to correct for matrix effects and ensure high accuracy and precision. nih.gov Methods have been developed for quantifying various small molecules in body fluids with limits of detection often in the nanomolar range. nih.gov

Table 1: Example of HPLC Method for Quantification of RNA Catabolites in Human Serum

ParameterValue / ConditionSource
Technique High-Performance Liquid Chromatography (HPLC) nih.gov
Sample Type Deproteinized Human Serum (Ultrafiltration) nih.gov
Detection Spectrophotometry, Ultraviolet nih.gov
Analytes Measured 7-Methylguanine (B141273), N2,N2-dimethylguanosine, Pseudouridine nih.gov
Example Finding Mean concentration of 7-methylguanine in healthy adults129.7 ± 24.0 nmol/liter

Mass Spectrometry Applications for Metabolic Study in In Vitro Systems

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for studying the metabolism of compounds like this compound. escientificpublishers.com In vitro model systems, such as human liver microsomes, hepatocytes, and S9 fractions, are used to simulate metabolic processes in a controlled environment. escientificpublishers.com These systems contain the necessary enzymes, like Cytochrome P450s, that are responsible for drug metabolism. escientificpublishers.com

The general workflow involves incubating the parent compound with the in vitro system and then analyzing the samples at different time points. LC-MS is used to screen for and identify potential metabolites. escientificpublishers.com High-resolution mass spectrometry (HRMS) is particularly powerful as it provides highly accurate mass measurements, which aids in the determination of the elemental composition of unknown metabolites. news-medical.net Tandem mass spectrometry (MS/MS) experiments are then performed to fragment the potential metabolite ions, providing structural information that helps in their definitive identification. This analytical approach allows for the elucidation of metabolic pathways, such as oxidation, demethylation, or conjugation.

The sensitivity of modern mass spectrometers enables the detection and characterization of low-level metabolites, providing a comprehensive metabolic profile. nih.govresearchgate.net This information is critical for understanding the biotransformation and clearance of the compound.

Table 2: Principles of LC-MS/MS for Metabolite Identification

StepDescriptionRelevanceSource
1. Incubation The parent compound is incubated with an in vitro system (e.g., liver microsomes).Simulates biological metabolism. escientificpublishers.com
2. Separation The resulting mixture is injected into an LC system to separate the parent compound from its metabolites.Resolves complex mixtures prior to analysis. researchgate.net
3. Ionization & Detection Analytes are ionized (e.g., by electrospray ionization) and detected by the mass spectrometer in full scan mode.Detects all ionizable species, including potential metabolites. researchgate.net
4. Structural Elucidation Tandem MS (MS/MS) is performed on ions of interest to generate fragment patterns.Provides structural information to identify the metabolite. news-medical.net

Spectroscopic Methods for Investigating Molecular Interactions (e.g., UV-Vis for DNA binding studies)

Spectroscopic techniques are vital for investigating the non-covalent interactions between small molecules like this compound and biological macromolecules such as DNA. nih.gov Ultraviolet-visible (UV-Vis) absorption spectroscopy is a relatively simple and accessible method used to detect and characterize these binding events. researchgate.net

When a small molecule binds to DNA, changes in the UV-Vis absorption spectrum of the molecule are often observed. researchgate.net These changes can manifest as:

Hypochromism: A decrease in molar absorptivity.

Hyperchromism: An increase in molar absorptivity. nih.gov

Bathochromic shift: A shift of the absorption maximum to a longer wavelength (red shift).

Hypsochromic shift: A shift of the absorption maximum to a shorter wavelength (blue shift).

These spectral changes arise from the interaction of the molecule's chromophore with the DNA bases. For example, a hypochromic effect combined with a red shift is often characteristic of a molecule intercalating between the base pairs of the DNA helix. nih.gov By performing a UV-Vis titration, where the concentration of DNA is systematically varied while the concentration of the compound is held constant, one can calculate the intrinsic binding constant (Kb), which quantifies the strength of the interaction. nih.govnih.gov

Table 3: Interpreting UV-Visible Spectral Changes in DNA Binding Studies

Spectral ChangeTypical InterpretationImplied Interaction ModeSource
Hypochromism & Bathochromic Shift Strong stacking interaction between the molecule and DNA base pairs.Intercalation nih.gov
Hyperchromism Exposure of chromophoric groups due to structural changes in DNA.Groove Binding or Electrostatic Interaction researchgate.netnih.gov
No Significant Change Lack of strong interaction.Weak or no binding nih.gov

X-ray Crystallography for Ligand-Protein Complex Structural Elucidation

X-ray crystallography is the most powerful technique for obtaining a detailed three-dimensional structure of a small molecule bound to a protein target. nih.gov This method provides an atomic-level "snapshot" of the ligand-protein complex, revealing the precise binding mode and the specific interactions that stabilize the complex. nih.gov

The process requires growing a high-quality crystal of the target protein and then soaking it in a solution containing the ligand, in this case, this compound. anl.gov The crystal is then exposed to a focused beam of X-rays, which produces a unique diffraction pattern. nih.gov By analyzing the intensities and positions of the diffracted spots, a three-dimensional electron density map of the protein and the bound ligand can be calculated. nih.govfuw.edu.pl

The resulting structural model elucidates:

The exact conformation of the ligand within the protein's binding pocket.

The specific amino acid residues involved in the interaction.

The network of hydrogen bonds, hydrophobic interactions, and electrostatic forces that govern the binding affinity and specificity.

This structural information is invaluable for understanding the molecule's mechanism of action and for guiding further research, such as structure-based drug design. nih.govnih.gov

Table 4: Key Information Obtained from X-ray Crystallography of a Ligand-Protein Complex

Information TypeDescriptionSignificanceSource
Binding Site Location Identifies the specific pocket or cleft on the protein where the ligand binds.Reveals the site of action. nih.gov
Ligand Conformation Shows the three-dimensional shape adopted by the ligand when bound.Determines the active conformation of the molecule. nih.gov
Molecular Interactions Details the specific hydrogen bonds, ionic bonds, and hydrophobic contacts between the ligand and protein residues.Explains the basis of binding affinity and selectivity. nih.govfuw.edu.pl
Occupancy & B-factors Crystallographic parameters that can provide insight into the ligand's binding strength and flexibility within the pocket.Helps to assess the quality and reliability of the binding model. nih.gov

Applications As Research Tools and Biochemical Probes

Development of Chemical Probes for Biological Target Identification

Chemical probes are small molecules designed to selectively interact with a specific protein or other biomolecule, enabling the study of its biological function. The purine (B94841) core of 2-amino-3,7-dimethyl-3H-purin-6(7H)-one makes it an attractive starting point for the development of such probes. The nitrogen atoms within the purine ring system can act as hydrogen bond donors and acceptors, facilitating interactions with the active sites of various enzymes and receptors.

The development of chemical probes from a scaffold like this compound would typically involve the introduction of a reactive group or a reporter tag. A reactive moiety can form a covalent bond with the target protein, allowing for its isolation and identification. Reporter tags, such as fluorescent dyes or biotin, enable the visualization and tracking of the target molecule within a cell or tissue.

Table 1: Potential Modifications of this compound for Chemical Probe Development

Modification SiteType of ModificationPurpose
C8 PositionIntroduction of a linker arm followed by a reactive group (e.g., electrophile)Covalent labeling of the target protein for identification.
Amino Group (C2)Attachment of a fluorophoreVisualization of the target protein's localization and dynamics.
N9 Position (if tautomerically accessible)Addition of a photoaffinity labelCovalent cross-linking to the target upon photoactivation.

The strategic placement of methyl groups in this compound can enhance its selectivity for specific targets. For instance, these methyl groups can create steric hindrance that prevents binding to off-target proteins, thereby increasing the probe's specificity. The exploration of purine analogs has been instrumental in identifying inhibitors for various protein families, and the unique substitution pattern of this compound could offer novel selectivities.

Utilization in Enzymatic Assay Development

Enzymatic assays are crucial for studying enzyme kinetics, screening for inhibitors, and diagnosing diseases. The development of robust and reliable assays often relies on the availability of suitable substrates, inhibitors, or control compounds. This compound and its derivatives can serve multiple roles in this context.

As a structural analog of natural purines like guanine (B1146940), this compound could act as a competitive inhibitor for enzymes that process purines, such as kinases, polymerases, and methyltransferases. By competing with the natural substrate for binding to the enzyme's active site, it can be used to determine the enzyme's binding affinity and to screen for more potent inhibitors.

Furthermore, derivatives of this compound can be synthesized to act as chromogenic or fluorogenic substrates. By attaching a reporter group that is released or changes its properties upon enzymatic modification, the enzyme's activity can be monitored in real-time.

Table 2: Potential Roles of this compound in Enzymatic Assays

RoleMechanismApplication
Competitive Inhibitor Binds to the active site of a purine-processing enzyme, preventing the natural substrate from binding.Determination of inhibitor potency (IC50/Ki), high-throughput screening for new inhibitors.
Control Compound A structurally related but inactive molecule used to ensure the observed effects are specific to the active compound.Validation of assay results and elimination of false positives.
Modified Substrate A derivative that produces a detectable signal (e.g., color, fluorescence) upon enzymatic reaction.Continuous monitoring of enzyme activity, kinetic studies.

The N-methylation pattern of this compound is particularly relevant for studying enzymes involved in epigenetic regulation, such as histone methyltransferases and demethylases, which recognize and modify methylated substrates.

Potential as Precursors for Complex Chemical Biology Scaffolds

In chemical biology, complex molecular scaffolds are often required to probe intricate biological systems or to develop new therapeutic agents. The purine ring system is a privileged scaffold, meaning it is a molecular framework that is frequently found in biologically active compounds. The inherent chemical properties of this compound make it an excellent starting material for the synthesis of more complex molecules.

The various positions on the purine ring (C2, C6, C8, N7, N9) can be selectively functionalized to introduce a wide range of chemical groups. This allows for the creation of libraries of diverse compounds that can be screened for desired biological activities. For example, the amino group at the C2 position can be a handle for amide bond formation, while the C8 position is often amenable to carbon-carbon bond-forming reactions.

The synthesis of purine-based macrocycles, conjugates with peptides or other biomolecules, and bi-functional molecules (e.g., PROTACs that induce protein degradation) can be envisioned starting from this dimethylated purine. These complex scaffolds can be designed to have improved properties such as increased cell permeability, enhanced target affinity, or novel mechanisms of action.

Table 3: Synthetic Amenability of the Purine Scaffold for Complex Scaffolds

PositionPotential Reaction TypeResulting Functionality
C2-aminoAcylation, AlkylationModified binding interactions, attachment of other molecules.
C6-oxoConversion to other functional groups (e.g., chloro, amino)Altered electronic properties and binding modes.
C8-HHalogenation, Metalation followed by cross-couplingIntroduction of diverse substituents for structure-activity relationship studies.
N7-methylInfluences solubility and base-pairing propertiesFine-tuning of physicochemical properties.
N3-methylBlocks a potential hydrogen bond donor siteCan enhance selectivity for certain protein targets.

The unique methylation pattern of this compound provides a distinct starting point compared to more common purine derivatives, potentially leading to the discovery of novel chemical biology tools and therapeutic leads.

Q & A

Q. What controls are critical in enzymatic inhibition assays with this compound?

  • Methodological Answer : Include a positive control (e.g., staurosporine for kinases) and a solvent control (DMSO at ≤0.1% v/v). Pre-incubate enzymes with ATP to distinguish competitive vs. non-competitive inhibition. Use LC-MS to verify compound stability during assay incubation .

Q. How can researchers optimize crystallization for X-ray studies?

  • Methodological Answer : Slow vapor diffusion (e.g., ether into dichloromethane) promotes lattice order. Seeding with microcrystals of analogous purines (e.g., 7H-purin-6-amine hydrate hydrochloride ) improves success. Cryoprotection with glycerol (20% v/v) prevents ice formation during data collection.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.